(3-methyl-2,3-dihydro-1H-1,2,4-triazol-5-yl)hydrazine
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Overview
Description
(3-methyl-2,3-dihydro-1H-1,2,4-triazol-5-yl)hydrazine is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2,3-dihydro-1H-1,2,4-triazol-5-yl)hydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 3-methyl-1,2,4-triazole precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-2,3-dihydro-1H-1,2,4-triazol-5-yl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazole derivatives.
Scientific Research Applications
(3-methyl-2,3-dihydro-1H-1,2,4-triazol-5-yl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-methyl-2,3-dihydro-1H-1,2,4-triazol-5-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the hydrazine moiety.
3-methyl-1,2,4-triazole: A closely related compound with a methyl group at the 3-position.
Hydrazine derivatives: Compounds containing the hydrazine functional group, which can exhibit similar reactivity.
Uniqueness
(3-methyl-2,3-dihydro-1H-1,2,4-triazol-5-yl)hydrazine is unique due to the presence of both the triazole ring and the hydrazine moiety
Properties
Molecular Formula |
C3H9N5 |
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Molecular Weight |
115.14 g/mol |
IUPAC Name |
(3-methyl-2,3-dihydro-1H-1,2,4-triazol-5-yl)hydrazine |
InChI |
InChI=1S/C3H9N5/c1-2-5-3(6-4)8-7-2/h2,7H,4H2,1H3,(H2,5,6,8) |
InChI Key |
XFYIVNFOJXNUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1NNC(=N1)NN |
Origin of Product |
United States |
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